molecular formula C9H9ClO3 B2370733 (6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol CAS No. 170353-57-8

(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol

Cat. No.: B2370733
CAS No.: 170353-57-8
M. Wt: 200.62
InChI Key: LJINDSYFYHYUEU-UHFFFAOYSA-N
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Description

(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol is a chemical compound with the molecular formula C9H9ClO3 It is characterized by the presence of a chloro-substituted dihydrobenzo dioxin ring structure attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperatures to ensure the selective chlorination at the 6-position .

Industrial Production Methods

In industrial settings, the production of (6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol is unique due to the presence of the chloro group, which enhances its reactivity and potential biological activities. The methanol group also contributes to its solubility and chemical versatility, making it a valuable compound in various research applications .

Properties

IUPAC Name

(6-chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJINDSYFYHYUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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